

# Navigating Incurred Sample Reanalysis in Bioanalytical Methods Utilizing Carbimazole-d5

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A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of regulated bioanalysis, ensuring the reproducibility of analytical methods is paramount. Incurred sample reanalysis (ISR) serves as a critical in-study validation to confirm the reliability of reported pharmacokinetic data. This guide provides a comprehensive overview of the principles, regulatory expectations, and practical execution of ISR, with a specific focus on methods employing deuterated internal standards such as **Carbimazole-d5**. While specific public data on ISR for methods using **Carbimazole-d5** as an internal standard is not readily available, this guide outlines the established framework and best practices applicable to such scenarios.

# The Role and Significance of Incurred Sample Reanalysis

Bioanalytical method validation is initially performed using quality control (QC) samples prepared by spiking a known concentration of an analyte into a control matrix.[1] However, these spiked samples may not fully mimic the behavior of "incurred" samples obtained from a dosed subject.[1][2] Factors such as protein binding, the presence of metabolites, sample inhomogeneity, and matrix effects can differ between spiked and incurred samples, potentially affecting the accuracy and precision of the analytical method.[1][3]

ISR addresses this by reanalyzing a subset of study samples in a separate run on a different day to demonstrate the reproducibility of the original results.[4] This practice has become a



regulatory expectation, particularly for pivotal bioequivalence and pharmacokinetic studies, to provide confidence in the generated data.[4][5][6]

## **Regulatory Framework and Acceptance Criteria**

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for the conduct and acceptance of ISR studies. The universally accepted criterion is that for at least two-thirds (66.7%) of the reanalyzed samples, the percentage difference between the original and repeat measurements should be within ±20% of their mean for small molecules.[1][4][5][7]

A summary of the key regulatory expectations for ISR is presented in the table below:

Parameter	FDA & EMA Guideline
Studies Requiring ISR	All pivotal bioequivalence trials, first-in-human, first-in-patient, and studies in special populations (e.g., hepatic or renal impairment). [4][5]
Number of Samples	Generally 10% of the first 1,000 samples and 5% of the remaining samples.[5][6] A minimum number of samples may also be specified.
Sample Selection	Samples should be selected to cover the entire pharmacokinetic profile, including points around the maximum concentration (Cmax) and in the elimination phase.[1][8]
Acceptance Criteria	At least 67% of the ISR results must be within ±20% of the mean of the original and repeat results for small molecules.[1][4][7]
Calculation	% Difference = ((Repeat Value - Original Value) / Mean of Repeat and Original Values) x 100

# Experimental Protocol for Incurred Sample Reanalysis



The following protocol outlines a typical workflow for conducting an ISR study. This generalized protocol would be applicable to a bioanalytical method using **Carbimazole-d5** as an internal standard for the quantification of an analyte.

Objective: To verify the reproducibility of the bioanalytical method under routine operating conditions by reanalyzing a subset of incurred samples.

#### Materials:

- Incurred study samples previously analyzed.
- · Validated bioanalytical method SOP.
- · Calibrants and quality control samples.
- Internal standard working solution (e.g., Carbimazole-d5).
- · All necessary reagents and consumables for the analytical run.

#### Procedure:

- Sample Selection: Based on the initial analysis results, select a predetermined number of incurred samples. The selection should be random but stratified to include samples near Cmax and in the terminal elimination phase.
- Sample Retrieval: Retrieve the selected incurred samples from the long-term storage freezer. Allow them to thaw to room temperature under the same conditions as the original analysis.
- Analytical Run Preparation: Prepare a fresh set of calibration standards and quality control samples.
- Sample Processing: Process the selected incurred samples, along with the calibration standards and QCs, according to the validated bioanalytical method. This includes the addition of the internal standard (**Carbimazole-d5**).
- Data Acquisition: Analyze the processed samples using the same analytical instrument and conditions as the original analysis.



- Data Processing: Quantify the analyte concentrations in the incurred samples using the newly generated calibration curve.
- ISR Calculation: For each reanalyzed sample, calculate the percentage difference between the original concentration and the concentration obtained from the reanalysis.
- Evaluation: Compare the results against the acceptance criteria. At least 67% of the reanalyzed samples must have a percentage difference within ±20% of the mean of the two values.
- Investigation of Failures: If the ISR fails to meet the acceptance criteria, a thorough
  investigation should be initiated to identify the root cause.[1] This could involve re-examining
  the original data, checking for sample stability issues, or identifying potential interferences.[9]

### Visualization of the ISR Process

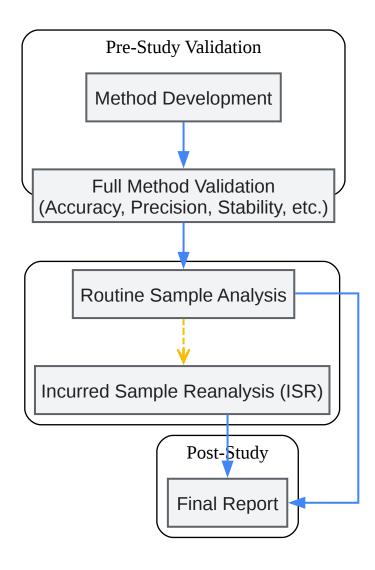
The following diagrams illustrate the logical flow of the ISR process and its integration within the broader context of bioanalytical method validation.





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Caption: Workflow of an Incurred Sample Reanalysis (ISR) study.



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Caption: Placement of ISR within the bioanalytical method lifecycle.

## Considerations for Methods Using Deuterated Internal Standards like Carbimazole-d5

The use of a stable isotope-labeled internal standard, such as **Carbimazole-d5**, is a widely accepted best practice in LC-MS based bioanalysis. The key advantage is that it co-elutes with







the analyte and experiences similar extraction recovery and matrix effects, thereby providing accurate correction for analytical variability.

When conducting ISR for a method employing **Carbimazole-d5**, the following points should be considered:

- Internal Standard Response: While the primary focus of ISR is the analyte concentration, monitoring the internal standard response between the original and repeat analyses can provide valuable diagnostic information. A significant deviation in the internal standard response might indicate issues with sample processing, such as inconsistent addition of the internal standard.
- Isotopic Exchange: For deuterated internal standards, it is crucial to ensure that the
  deuterium atoms are not located at exchangeable positions on the molecule. This is typically
  addressed during method development and validation. In the context of ISR, any unexpected
  variability could, in rare cases, point to in-study sample conditions that promote isotopic
  exchange.
- Metabolite Cross-Contribution: If the analyte forms a metabolite that could potentially
  interfere with the internal standard signal, this should be thoroughly investigated during
  method validation. ISR can serve as a further check for any unexpected in-vivo metabolic
  processes that might lead to such interference.

## **Conclusion**

Incurred sample reanalysis is a non-negotiable component of modern regulated bioanalysis, providing an essential in-study assessment of method reproducibility. While specific published ISR data for methods utilizing **Carbimazole-d5** as an internal standard are scarce, the principles and protocols outlined in this guide are universally applicable. By adhering to regulatory guidelines and employing sound scientific judgment, researchers can confidently demonstrate the reliability of their bioanalytical data and ensure the integrity of their pharmacokinetic and bioequivalence studies. In the event of an ISR failure, a systematic investigation is crucial to identify and rectify the underlying analytical issues, thereby strengthening the robustness of the bioanalytical method.



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